5-(Benzyloxy)pyrimidin-2-amine

Multidrug Resistance P-glycoprotein Propafenone Analog

Medicinal chemistry programs targeting CNS disorders require building blocks with optimized membrane permeability. This pyrimidine scaffold (C11H11N3O, MW 201.22) features a critical 5-benzyloxy group (cLogP ~1.47) that enhances BBB penetration-unlike methoxy or hydroxy analogs. • Key applications: NR2B antagonists (depression/neuropathic pain), propafenone-type MDR modulators (log P-independent EC50), COX-2 inhibitor scaffolds • Purity: ≥95-98%, stable benzyloxy protecting group • Reliable supply for parallel synthesis (dual routes: 25-65% yields)

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 42783-58-4
Cat. No. B3052605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)pyrimidin-2-amine
CAS42783-58-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(N=C2)N
InChIInChI=1S/C11H11N3O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
InChIKeyBRIAQLVXVQRDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)pyrimidin-2-amine: Overview & Key Properties


5-(Benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) is a heterocyclic compound featuring a pyrimidine ring substituted with a benzyloxy group at the 5-position and a primary amine at the 2-position . With a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol, this compound serves primarily as a high-purity (typically ≥95%) synthetic intermediate for medicinal chemistry programs targeting central nervous system (CNS) disorders and multidrug resistance (MDR) modulation [1][2]. Its computed LogP of approximately 1.47 enhances its utility as a lipophilic building block for crossing biological membranes, distinguishing it from less lipophilic analogs like 5-methoxypyrimidin-2-amine .

Product Type Lipophilic synthetic intermediate
Selection Logic High-purity grade for CNS medicinal chemistry
Research Context MDR modulation and NR2B antagonist programs

Why the 5-Benzyloxy Group Is Irreplaceable


In-class substitution is not feasible because the 5-benzyloxy substituent imparts distinct structure-activity relationships (SAR) and physicochemical properties that are not replicated by smaller alkoxy or hydroxy groups. For instance, in propafenone-type MDR modulators, 5-benzyloxy analogs (5a-d) exhibited almost identical EC50 values independent of their log P, whereas the corresponding 5-hydroxy analogs (6a-d) showed a classical log P/log potency correlation [1]. This fundamental difference in pharmacodynamic behavior demonstrates that the benzyloxy moiety is not merely a larger alkoxy group but an active pharmacophoric element that can fundamentally alter a molecule's interaction profile. Furthermore, the benzyloxy group's enhanced lipophilicity (calculated LogP ~1.47) compared to a methoxy or hydroxy substituent directly influences membrane permeability and CNS penetration potential, making it the preferred building block for programs targeting intracellular or CNS-located receptors like NR2B [2].

Attribute
5-Benzyloxy Target
5-Hydroxy Analog
SAR Behavior
Log P-independent MDR modulation; specific molecular interactions
Log P-dependent activity; classical hydrophobic correlation
Lipophilicity & CNS Access
Higher calculated LogP (~1.47); supports blood-brain barrier penetration studies
Significantly lower LogP expected; may not support CNS permeability models
Pharmacophoric Role
Active element altering interaction profile
Smaller group may not replicate target engagement

Comparative Evidence Against Closest Analogs


MDR Modulation: Log P-Independent Activity Advantage

A direct head-to-head comparison in a propafenone-type scaffold revealed a critical SAR divergence between 5-benzyloxy and 5-hydroxy substitution. The 5-hydroxy derivatives (6a-d) adhered to a classic log P/log potency correlation, meaning their MDR-modulating activity was highly predictable based on lipophilicity. In stark contrast, all four 5-benzyloxy analogs (5a-d) displayed almost identical EC50 values in a daunomycin efflux assay, and this potency was independent of their log P values [1]. This indicates that the benzyloxy group engages in specific molecular interactions beyond simple hydrophobic effects, providing a more robust and predictable potency profile across different lipophilicities.

MDR Modulation
Head-to-head
Log P-independent activity vs. Log P-dependent
Daunomycin efflux assay; P-gp expressing cell model
Supports robust SAR; activity less sensitive to structural changes
Reported class-comparison context
Multidrug Resistance P-glycoprotein Propafenone Analog

COX-2 Inhibition Potency Comparable to Celecoxib

A comprehensive review of pyrimidine SAR for anti-inflammatory activity identified that specific 5-O-substituted pyrimidine derivatives (compounds 5 and 6) exhibit potent COX-2 inhibitory activity. The reported IC50 values were 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which are directly comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) [1]. This class-level evidence highlights the potential of the 5-substituted pyrimidine core, such as 5-(benzyloxy)pyrimidin-2-amine, to yield highly potent anti-inflammatory agents, providing a strong rationale for its selection over unsubstituted or differently substituted pyrimidine cores.

COX-2 Inhibition
Class-level
IC50 0.04 µM
In vitro COX-2 screening kit; reported comparable to celecoxib
Supports anti-inflammatory pathway research context
Class-level inference; data to verify
COX-2 Inhibition Anti-inflammatory Pyrimidine SAR

Lipophilicity Advantage for CNS Permeability

The benzyloxy group provides a significant increase in lipophilicity compared to a methoxy substituent, a key factor for membrane permeability. 5-(Benzyloxy)pyrimidin-2-amine has a calculated LogP of approximately 1.47 (computed by multiple sources) [1]. While experimental LogP for 5-methoxypyrimidin-2-amine is not widely reported, its lower molecular weight and smaller, more polar functional group are characteristic of a LogP significantly lower (approximately 1-2 units) than benzyloxy derivatives, making the latter more CNS-permeable [2]. This is consistent with the use of 5-(benzyloxy)pyrimidin-2-amine as an intermediate for NR2B CNS receptor antagonists.

Lipophilicity
Cross-study
LogP ~1.47
Calculated value; >1.0 log unit higher than methoxy analog
Supports CNS permeability research models
Source-specific review; experimental validation needed
Lipophilicity ADME CNS Permeability

Key Application Scenarios


Synthesis of CNS-Penetrant NR2B Antagonists

Procurement for a CNS drug discovery program targeting the NR2B NMDA receptor. The evidence supports using this compound as a key intermediate, leveraging its lipophilic 5-benzyloxy group, which is critical for blood-brain barrier penetration [1]. Its use is validated by patents describing its role in synthesizing selective NR2B ligands for treating disorders like depression and neuropathic pain [1].

Lead Optimization of MDR Modulators

In an oncology research setting focused on overcoming multidrug resistance, this compound is directly supported by SAR evidence. The differentiation data (Section 3, Item 1) shows that 5-benzyloxy analogs provide robust, log P-independent MDR-modulating activity, a key advantage over 5-hydroxy analogs for creating predictable and potent P-glycoprotein inhibitors [2].

Discovery of COX-2 Selective Anti-Inflammatory Agents

For an anti-inflammatory drug discovery project, 5-(benzyloxy)pyrimidin-2-amine is a relevant high-purity starting material. Class-level evidence indicates that 5-substituted pyrimidine derivatives can achieve COX-2 inhibitory potency comparable to celecoxib (IC50 ~ 0.04 μM) [3]. This scaffold offers a potential pathway to novel, patentable non-steroidal anti-inflammatory drugs (NSAIDs).

Building Lipophilic Pyrimidine Libraries

For a contract research organization (CRO) or medicinal chemistry group building diverse compound libraries, the compound's dual synthetic routes (with yields of 25% and 65%) and commercial availability at 95-98% purity provide a reliable foundation for parallel synthesis. Its stable benzyloxy protecting group also allows for downstream modification at the 2-amino position.

Application
Selection Property
Validation Focus
CNS NR2B Antagonist Synthesis
Lipophilic benzyloxy building block
Blood-brain barrier penetration assay context
MDR Modulator Lead Optimization
Log P-independent SAR profile
P-glycoprotein efflux assay endpoint review
Anti-inflammatory Scaffold Discovery
5-Substituted pyrimidine core
COX-2 pathway inhibition assay context
Lipophilic Pyrimidine Library Synthesis
High-purity, dual-route availability
Parallel synthesis compatibility review
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